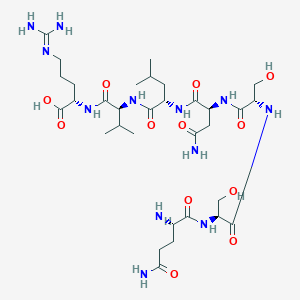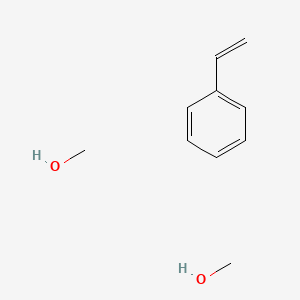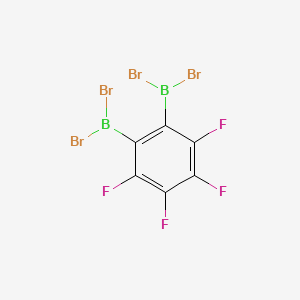
1,2-Bis(dibromoboryl) tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(dibromoboryl) tetrafluorobenzene is a compound with the molecular formula C6B2Br4F4 It is characterized by the presence of two dibromoboryl groups attached to a tetrafluorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dibromoboryl) tetrafluorobenzene typically involves the reaction of tetrafluorobenzene with dibromoborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C6F4} + 2 \text{BBr3} \rightarrow \text{C6B2Br4F4} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is maintained at a moderate level to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
1,2-Bis(dibromoboryl) tetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different boron-containing products.
Reduction Reactions: Reduction of the dibromoboryl groups can lead to the formation of boron-hydride derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used. The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents to avoid hydrolysis of the reactants.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Boron-containing oxides or hydroxides.
Reduction Reactions: Boron-hydride derivatives.
科学研究应用
1,2-Bis(dibromoboryl) tetrafluorobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of boron-containing compounds and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of 1,2-Bis(dibromoboryl) tetrafluorobenzene involves its interaction with molecular targets through its boron centers. The dibromoboryl groups can form coordinate bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways, resulting in the desired effects.
相似化合物的比较
Similar Compounds
- 1,2-Bis(dichloroboryl) tetrafluorobenzene
- 1,2-Bis(difluoroboryl) tetrafluorobenzene
- 1,2-Bis(diiodoboryl) tetrafluorobenzene
Uniqueness
1,2-Bis(dibromoboryl) tetrafluorobenzene is unique due to the presence of dibromoboryl groups, which impart distinct chemical properties compared to its analogs. The bromine atoms enhance the reactivity of the boron centers, making the compound more versatile in various chemical reactions. Additionally, the tetrafluorobenzene ring provides high thermal stability and resistance to chemical degradation, making it suitable for advanced applications in research and industry.
属性
CAS 编号 |
223769-11-7 |
|---|---|
分子式 |
C6B2Br4F4 |
分子量 |
489.3 g/mol |
IUPAC 名称 |
dibromo-(2-dibromoboranyl-3,4,5,6-tetrafluorophenyl)borane |
InChI |
InChI=1S/C6B2Br4F4/c9-7(10)1-2(8(11)12)4(14)6(16)5(15)3(1)13 |
InChI 键 |
BVTPZEHJFJNPDS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)B(Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
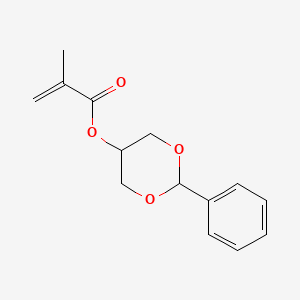
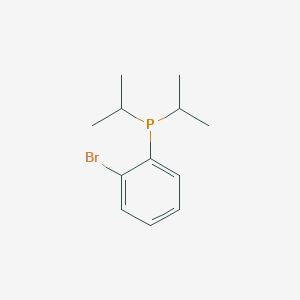
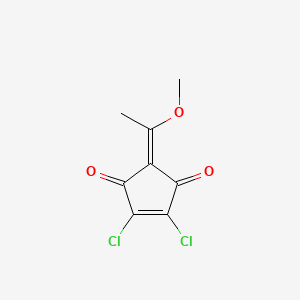
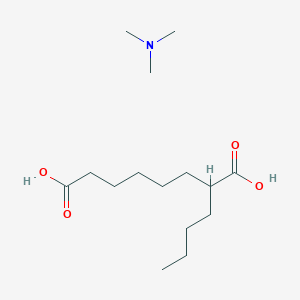
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
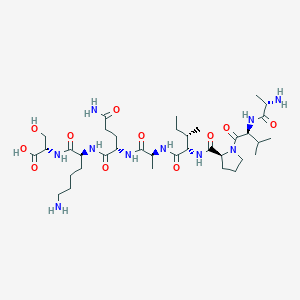
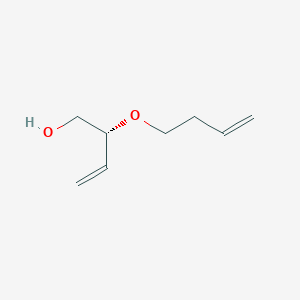
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
